Azilsartan Amidoxime is a chemical compound that serves as an important intermediate in the synthesis of Azilsartan, a potent angiotensin II receptor blocker used primarily for the treatment of hypertension. Azilsartan is known for its ability to effectively reduce blood pressure by antagonizing the effects of angiotensin II, a key regulator in the renin-angiotensin system, which plays a significant role in cardiovascular health.
Azilsartan Amidoxime is classified under the category of pharmaceutical compounds. It is derived from Azilsartan, which itself is synthesized from various precursors through multiple chemical reactions. The compound is recognized by its Chemical Abstracts Service number 1449029-77-9 and is associated with significant therapeutic applications in cardiovascular medicine.
The synthesis of Azilsartan Amidoxime involves several key steps:
Alternative synthetic routes have been explored to enhance yield and reduce impurities, indicating ongoing research in optimizing these methods .
Azilsartan Amidoxime has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , and it features a benzimidazole core, which is essential for its interaction with angiotensin II receptors.
Key Structural Features:
Azilsartan Amidoxime participates in various chemical reactions that are pivotal for its conversion into active pharmaceutical ingredients:
These reactions highlight the versatility of Azilsartan Amidoxime as an intermediate in pharmaceutical synthesis.
Azilsartan Amidoxime exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation strategies when developing pharmaceutical products containing Azilsartan .
Azilsartan Amidoxime serves primarily as an intermediate in the synthesis of Azilsartan, which is utilized for:
The formation of the amidoxime moiety in azilsartan synthesis represents a critical transformation where catalytic selection profoundly impacts efficiency and purity. This reaction involves the nucleophilic addition of hydroxylamine to the cyano group of the biphenyl precursor (2'-cyanobiphenyl derivative), facilitated by Lewis acid catalysts that activate the nitrile carbon towards attack. Zinc chloride (ZnCl₂) emerges as a superior catalyst, achieving >90% conversion at 60-70°C in ethanol within 4-6 hours, while minimizing oxadiazole byproduct formation to <2% [1] [2]. Alternative catalysts like ferric chloride hydrate (FeCl₃·H₂O) demonstrate utility in integrated reduction-cyclization sequences but require careful stoichiometric control to prevent over-reduction side reactions [1]. Catalyst loading optimization reveals that 5-7 mol% ZnCl₂ provides optimal balance between reaction rate and purification burden, with higher loadings (≥10 mol%) accelerating hydrolysis byproducts. Recent advances exploit nano-catalysts (e.g., ZnO nanoparticles) to enhance selectivity through controlled surface interactions, though industrial implementation remains limited [2].
Table 1: Catalytic Efficiency in Amidoxime Formation
Catalyst | Loading (mol%) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Key Impurities (%) |
---|---|---|---|---|---|
ZnCl₂ | 5 | 65 | 5 | 92 | <2 |
FeCl₃·H₂O | 10 | 70 | 8 | 85 | 5-8 |
None | - | 80 | 24 | 55 | 15-20 |
Hydroxylamine sourcing dictates reaction stoichiometry, impurity profiles, and isolation efficiency. Hydroxylamine hydrochloride (NH₂OH·HCl) remains the predominant source due to cost and stability, but necessitates stoichiometric bases (e.g., NaOMe, Et₃N) in situ to liberate reactive NH₂OH. Optimal performance requires 1.2-1.5 equivalents of NH₂OH·HCl with 1.3 equivalents of sodium methoxide in methanol, achieving 88-92% conversion while suppressing dimeric side products (<3%) [2] [7]. Freebase hydroxylamine solutions eliminate salt byproducts but introduce handling complexities due to volatility and decomposition risks. Recent methodologies employ hydroxylamine-O-sulfonic acid under buffered conditions (pH 7-8) to enhance electrophilicity at the nitrile carbon, reducing reaction times by 40% compared to hydrochloride routes [1]. Crucially, hydroxylamine purity must exceed 98% to prevent metallic contaminants (e.g., Fe³⁺) from catalyzing oxidative degradation during subsequent cyclization.
Table 2: Hydroxylamine Derivative Performance
Hydroxylamine Source | Equivalents | Base/Additive | Byproduct Formation (%) | Amidoxime Purity (%) |
---|---|---|---|---|
NH₂OH·HCl | 1.3 | 1.3 eq NaOMe | 5-7 | 93-95 |
NH₂OH (50% aq.) | 1.5 | None | 2-3 | 97 |
NH₂OH-O-SO₃H | 1.2 | Pyridine | 1-2 | 98 |
Cyclization to the oxadiazolone ring demands precise solvent control to govern kinetics and regioselectivity. Polar aprotic solvents like DMF and DMSO facilitate rapid cyclization (2-3 hours) at 100-110°C but promote imidate ester impurities via competing O-alkylation pathways. Mixed solvent systems (e.g., EtOH:acetone 3:1) balance dielectric constant (ε ≈ 35) and nucleophilicity, enabling >90% conversion with <5% impurities [1] [7]. Kinetic profiling reveals the reaction follows pseudo-first-order dependence on amidoxime concentration, with activation energies (Ea) of 65-75 kJ/mol in protic media versus 50-55 kJ/mol in DMF. For the critical cyclodehydration step, refluxing xylene (140°C) ensures complete conversion of the intermediate acylated amidoxime within 90 minutes, though solvent-free microwave-assisted protocols are emerging as sustainable alternatives [4]. Solvent viscosity directly impacts mass transfer in this heterogeneous reaction, with lower viscosity solvents (η < 0.8 cP) enhancing diffusion-limited cyclization rates.
Table 3: Solvent Effects on Cyclization Kinetics
Solvent System | Dielectric Constant (ε) | Reaction Temp (°C) | Cyclization Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
DMF | 38 | 110 | 2 | 85 | Moderate |
EtOH:Acetone (3:1) | ~35 | 75 | 4 | 92 | High |
Xylene | 2.3 | 140 | 1.5 | 88 | High |
Water* | 80 | 100 | 8 | 45 | Low |
*Not recommended industrially due to hydrolysis
Industrial-scale synthesis prioritizes continuous flow processing for exothermic steps like amidoxime formation, enabling precise thermal control and reduced batch variability. Telescoped reactions integrate nitrile reduction, hydroxylamine addition, and cyclization in a single vessel by leveraging orthogonal solvent systems (e.g., THF→EtOH switch), eliminating intermediate isolations and boosting overall yield to 75-78% from biphenyl precursors [2] [3]. Crystallization control proves critical for purity: Sequential antisolvent addition (water→heptane) into ethanolic reaction mixtures achieves >99.5% purity by precipitating inorganic salts before product isolation. For cyclization, countercurrent extraction with ethyl acetate/brine efficiently removes DMF residuals to <300 ppm. Impurity management focuses on des-ethoxy analogs and dimers, suppressed by maintaining pH 6.5-7.5 during aqueous workups. Modern plants implement Quality by Design (QbD) principles, defining proven acceptable ranges (PARs) for hydroxylamine stoichiometry (±0.05 eq), temperature (±2°C), and mixing intensity (Nₛₜ > 0.8 kW/m³) [3].
Table 4: Industrial Process Parameters for Key Steps
Process Step | Scale-Up Challenge | Industrial Solution | Critical Process Parameter |
---|---|---|---|
Amidoxime Formation | Exotherm control | Continuous flow reactor with PTC | ∆T < 5°C per stage |
Cyclization | Solvent residuals | Countercurrent washing (EtOAc/brine) | DMF < 300 ppm |
Crystallization | Polymorph control | Seeded cooling with 0.5°C/min ramp | Form A seeding at 40°C |
Drying | Solvent retention | Vacuum tray drying (40°C, 15 mbar) | EtOH < 0.1% w/w |
The carboxylic acid functionality in azilsartan precursors requires protection during nitrile→amidoxime→oxadiazole transformations to prevent lactamization or ester hydrolysis. Tert-butyloxycarbonyl (Boc) protection demonstrates superior compatibility with hydroxylamine chemistry, enabling deprotection under mild acidic conditions (10% citric acid, 25°C) without amidoxime degradation [1] [4]. Conversely, methyl/ethyl esters necessitate alkaline hydrolysis (2N LiOH), risking oxadiazole ring opening and generating ~8% hydrolytic impurities. Carboxybenzyl (Cbz) groups exhibit intermediate stability but introduce hydrogenation requirements incompatible with nitro intermediates. Quantitative analysis reveals Boc-protected intermediates achieve 92-95% recovery after deprotection versus 70-75% for ester-protected analogs. Cost analysis favors Boc despite higher unit cost due to reduced purification needs: Total manufacturing cost for Boc route is $220/kg vs. $310/kg for ethyl ester routes when accounting for yield penalties and chromatography requirements. Emerging photolabile groups (e.g., o-nitrobenzyl) show promise for orthogonal deprotection but lack industrial validation [4].
Table 5: Protecting Group Performance Metrics
Protecting Group | Deprotection Conditions | Deprotection Yield (%) | Key Degradants (%) | Relative Cost Index |
---|---|---|---|---|
Boc | Mild acid (pH 2-3, 25°C) | 95 | <1 | 1.0 |
Ethyl Ester | 2N LiOH, 50°C | 75 | 8-10 | 1.4 |
Methyl Ester | 2N LiOH, 50°C | 70 | 10-12 | 1.3 |
Cbz | H₂/Pd-C, 50 psi | 85 | 3-5 | 1.7 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1